molecular formula C12H25NO4Si B8212853 6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid

6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid

Cat. No.: B8212853
M. Wt: 275.42 g/mol
InChI Key: GPHRLQSWBJWNDA-UHFFFAOYSA-N
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Description

6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid is a silicon-based compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a trimethylsilyl group, which imparts distinct reactivity and stability features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid typically involves the protection of amino groups using the 2-(trimethylsilyl)ethoxycarbonyl (TEOC) group. This process can be achieved through the reaction of 2-(trimethylsilyl)ethanol with carbonochloridite, followed by the addition of N-hydroxysuccinimide . The reaction is usually carried out under mild conditions to ensure the stability of the silyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of computer-controlled reactors allows for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine, carboxylic acid, and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid involves the selective protection of amino groups through the formation of a stable carbamate linkage. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions. Upon exposure to fluoride ions, the silyl group is cleaved, leading to the release of the free amine along with ethylene, carbon dioxide, and trimethylsilyl fluoride .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid stands out due to its specific combination of a hexanoic acid backbone and the trimethylsilyl group, which provides a unique balance of stability and reactivity. This makes it particularly useful in applications requiring selective protection and deprotection under mild conditions .

Properties

IUPAC Name

6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO4Si/c1-18(2,3)10-9-17-12(16)13-8-6-4-5-7-11(14)15/h4-10H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHRLQSWBJWNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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